molecular formula C24H23ClN2O5S B3672147 ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B3672147
M. Wt: 487.0 g/mol
InChI Key: QNNGHCAOJFZCSI-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions

    Thiophene Core Formation: The thiophene core can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Functional Group Introduction: The introduction of the 3-chlorobenzamido and 2-ethoxyphenylcarbamoyl groups can be achieved through amide bond formation reactions. This involves the reaction of the thiophene core with 3-chlorobenzoyl chloride and 2-ethoxyphenyl isocyanate under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can be explored for its potential as a drug candidate, particularly in the treatment of diseases where thiophene derivatives have shown efficacy.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Material Science: Thiophene derivatives are known for their electronic properties, making this compound a candidate for research in organic electronics or photovoltaics.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxypheyl)carbamoyl]-4-methylthiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chlorobenzamido)benzoate
  • Ethyl 2-chloro-2-(3-chlorobenzamido)-3,3,3-trifluoropropanoate

Uniqueness

Ethyl 2-(3-chlorobenzamido)-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to the combination of its thiophene core with multiple functional groups, providing a versatile scaffold for various applications. Its structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in research and development.

Properties

IUPAC Name

ethyl 2-[(3-chlorobenzoyl)amino]-5-[(2-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O5S/c1-4-31-18-12-7-6-11-17(18)26-22(29)20-14(3)19(24(30)32-5-2)23(33-20)27-21(28)15-9-8-10-16(25)13-15/h6-13H,4-5H2,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNGHCAOJFZCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE
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ETHYL 2-(3-CHLOROBENZAMIDO)-5-[(2-ETHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE

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